(R)-octopamine
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Overview
Description
. It is structurally related to norepinephrine and is involved in several physiological processes.
Synthetic Routes and Reaction Conditions:
Reduction of Benzoyl Cyanide: One of the more recent and efficient methods involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).
Reduction of 2-Nitro-1-phenyl-ethanol: An earlier method includes the reduction of 2-nitro-1-phenyl-ethanol.
Industrial Production Methods:
Enzymatic Synthesis: Phenylethanolamine N-methyltransferase can methylate norepinephrine to produce (R)-octopamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-hydroxymandelic acid.
Reduction: It can be reduced from benzoyl cyanide or 2-nitro-1-phenyl-ethanol.
Substitution: The compound can participate in substitution reactions due to its phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products:
Oxidation: p-Hydroxymandelic acid.
Reduction: this compound itself.
Chemistry:
Neurotransmitter Studies: this compound is used to study neurotransmitter functions and pathways in invertebrates.
Biology:
Invertebrate Physiology: It plays a crucial role in the fight or flight response, subordinate behavior, and associative learning in insects.
Medicine:
Cardiovascular Research: The compound is studied for its potential use in treating hypotension and as a cardiotonic.
Industry:
Mechanism of Action
(R)-octopamine exerts its effects by binding to adrenergic receptors, particularly in invertebrates . It acts as a neurotransmitter, influencing various physiological responses such as muscle contraction and heart rate regulation . The compound is biosynthesized from tyramine and can be converted to norepinephrine by phenylethanolamine N-methyltransferase .
Comparison with Similar Compounds
Norepinephrine: Shares structural similarities and functions as a neurotransmitter in mammals.
Tyramine: A precursor in the biosynthesis of (R)-octopamine.
Dopamine: Another neurotransmitter with a similar structure and function.
Uniqueness: this compound is unique in its role as a neurotransmitter in invertebrates, whereas compounds like norepinephrine and dopamine are more prominent in vertebrates . Its ability to bind to specific adrenergic receptors in invertebrates sets it apart from other phenylethanolamines .
Properties
CAS No. |
876-04-0 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |
InChI Key |
QHGUCRYDKWKLMG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)O |
SMILES |
C1=CC(=CC=C1C(CN)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O |
104-14-3 | |
physical_description |
Solid |
Synonyms |
4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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